L-Phe(3-Br)-OMe HCl

Description

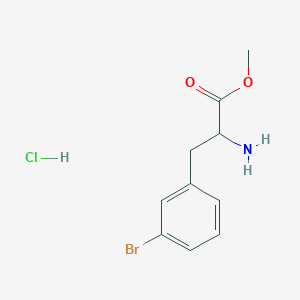

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDQJGWBVXXNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189892-26-0 | |

| Record name | methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Halogenated Phenylalanine Derivatives

L-Phe(3-Br)-OMe HCl belongs to the broader class of halogenated phenylalanine derivatives, which are analogues of the natural amino acid L-phenylalanine where one or more hydrogen atoms on the phenyl ring are replaced by a halogen. The introduction of a halogen atom, such as bromine, significantly alters the electronic properties and steric profile of the amino acid.

The bromine atom in the 3-position is particularly noteworthy. It acts as a valuable chemical "handle," providing a reactive site for further molecular modifications. This feature is especially useful in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This capability enables chemists to construct complex molecular architectures that would be challenging to assemble using non-halogenated precursors.

The properties of halogenated phenylalanines can be systematically tuned by varying the type of halogen (fluorine, chlorine, bromine, iodine) and its position on the aromatic ring. This fine-tuning allows researchers to modulate the hydrophobicity, acidity, and conformational preferences of peptides and other molecules into which these amino acids are incorporated.

Table 1: Comparison of Phenylalanine and its Halogenated Derivatives

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Natural proteinogenic amino acid |

| This compound | C₁₀H₁₃BrClNO₂ | 294.57 | Bromine at the 3-position for chemical modification |

| 4-Fluoro-L-phenylalanine | C₉H₁₀FNO₂ | 183.18 | Fluorine substitution often used as a bioisostere for hydrogen |

Significance As a Chiral Building Block in Organic and Medicinal Chemistry

The chirality of L-Phe(3-Br)-OMe HCl is a crucial aspect of its utility. As an enantiomerically pure compound derived from the natural L-amino acid pool, it allows for the synthesis of stereochemically defined molecules. This is of paramount importance in medicinal chemistry, where the biological activity of a drug is often dependent on its specific three-dimensional structure.

Its role as a chiral building block is central to the construction of novel peptides and peptidomimetics. By incorporating 3-bromo-L-phenylalanine into a peptide sequence, researchers can introduce a site for post-synthetic modification. orgsyn.org This allows for the attachment of various functional groups, such as fluorescent probes, cross-linking agents, or moieties that can enhance the peptide's therapeutic properties, like improved stability or cell permeability.

In the realm of drug discovery, this compound serves as a valuable starting material for the synthesis of new pharmaceutical candidates. chemimpex.com Its application is particularly noted in the development of agents targeting the central nervous system. The brominated phenyl ring can be a key pharmacophoric element or a precursor to more complex structures with desired biological activities. The ability to perform further chemical transformations on the bromine-substituted ring provides a powerful strategy for generating libraries of related compounds for structure-activity relationship (SAR) studies. chemimpex.com

Overview of Key Research Domains and Methodological Approaches

Approaches to the Synthesis of L-Phenylalanine (3-bromo) Methyl Ester Hydrochloride

The synthesis of this compound generally follows a pathway that either begins with a pre-brominated phenylalanine derivative or involves the regioselective bromination of a phenylalanine precursor, followed by esterification and salt formation.

Regioselective Halogenation Methods for Phenylalanine Derivatives

The introduction of a bromine atom specifically at the 3-position (ortho to the alanine (B10760859) side chain) of the phenylalanine phenyl ring requires careful control over reaction conditions to achieve regioselectivity. Electrophilic aromatic substitution (EAS) is the fundamental mechanism for such halogenations.

The amino acid side chain of phenylalanine, while not a strong activating or deactivating group in the context of EAS, can influence regioselectivity. Direct bromination of unprotected phenylalanine can lead to mixtures of isomers and potential side reactions. Therefore, strategies often employ protected phenylalanine derivatives to enhance regioselectivity and prevent unwanted reactions at the amino or carboxyl groups.

Methods for 3-Position Bromination:

Electrophilic Aromatic Substitution: This involves treating a phenylalanine derivative with a brominating agent, such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or N-bromosuccinimide (NBS). The directing effects of substituents on the aromatic ring play a crucial role in determining the position of electrophilic attack. For phenylalanine derivatives, achieving substitution at the 3-position (ortho to the side chain) is often facilitated by specific reaction conditions or by the presence of other directing groups.

Bromination of Protected Derivatives: Protecting the amino group (e.g., with Boc or Cbz) and/or esterifying the carboxyl group can influence the electronic properties and steric environment of the phenyl ring, thereby aiding regioselective bromination. For instance, N-acetyl-L-phenylalanine has been reported to undergo ortho-bromination vulcanchem.com. Similarly, studies on β-phenylalanine derivatives show that ortho-C(sp²)-H halogenation can be achieved researchgate.net. The synthesis of (S)-N-Boc-3-Bromophenylalanine implies successful regioselective bromination on a protected precursor chemblink.com.

Esterification and Hydrochloride Salt Formation

Once the 3-bromo-L-phenylalanine moiety is established, the carboxylic acid group is converted into a methyl ester, and the amino group is protonated to form the hydrochloride salt.

Esterification Methods:

Acid-Catalyzed Esterification: A common method involves reacting the amino acid or its derivative with methanol (B129727) in the presence of an acid catalyst.

Methanol and HCl: Anhydrous methanol saturated with HCl gas or concentrated hydrochloric acid in methanol is frequently used ontosight.aiprepchem.comgoogle.com. This method simultaneously esterifies the carboxyl group and protonates the amino group, directly yielding the hydrochloride salt.

Methanol and H₂SO₄: Sulfuric acid can also catalyze the esterification of amino acids with methanol. However, this typically yields the sulfate (B86663) salt, which may then require conversion to the hydrochloride google.comacs.org.

Thionyl Chloride (SOCl₂) in Methanol: Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification and forms the hydrochloride salt ajol.info. This method is efficient and often provides high yields.

Other Esterification Reagents: Reagents like acetyl chloride in methanol can also generate HCl in situ to facilitate esterification sciencemadness.org.

Hydrochloride Salt Formation:

The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid. When using acidic conditions for esterification (e.g., HCl in methanol), the salt formation occurs concurrently. If a non-acidic esterification method were used, a separate step involving treatment with HCl (e.g., HCl in diethyl ether or isopropanol) would be required.

General Synthetic Pathway Example:

A common strategy involves:

Protection of L-phenylalanine's amino group (e.g., with Boc anhydride).

Esterification of the carboxyl group with methanol using an acid catalyst (e.g., SOCl₂/MeOH).

Regioselective bromination at the 3-position of the protected phenylalanine methyl ester.

Deprotection of the amino group (if necessary) and formation of the hydrochloride salt.

Alternatively, if 3-bromo-L-phenylalanine is available, it can be directly esterified with methanol and HCl.

Table 2.1.2: Common Methods for Amino Acid Methyl Ester Hydrochloride Synthesis

| Method | Reagents | Conditions | Typical Outcome | Citation(s) |

| Fischer Esterification | L-Phenylalanine, Methanol, HCl (gas or concentrated) | Reflux or room temperature for extended period | L-Phenylalanine methyl ester hydrochloride | ontosight.aiprepchem.comgoogle.com |

| Thionyl Chloride Method | L-Phenylalanine, Methanol, SOCl₂ | Room temperature to reflux | L-Phenylalanine methyl ester hydrochloride | ajol.info |

| Acetyl Chloride Method | L-Phenylalanine, Methanol, Acetyl Chloride | Room temperature, generates HCl in situ | L-Phenylalanine methyl ester hydrochloride | sciencemadness.org |

| Sulfuric Acid Catalysis | L-Phenylalanine, Methanol, H₂SO₄ | Heating (e.g., 70-90°C) | L-Phenylalanine methyl ester sulfate (can be converted) | google.comacs.org |

Derivatization and Functional Group Interconversions

The this compound molecule contains several functional groups that can be selectively modified or utilized in further synthetic transformations.

Amine Protection and Deprotection Methodologies

The amino group of amino acids is highly reactive and often requires protection during multi-step synthesis to prevent unwanted side reactions, such as self-condensation or reactions with reagents intended for other functional groups.

Common Amine Protecting Groups:

tert-Butyloxycarbonyl (Boc): Introduced using Boc anhydride (B1165640) ((Boc)₂O) in the presence of a base. Boc is stable to basic conditions and catalytic hydrogenation but is readily cleaved by mild to moderate acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in organic solvents) slideshare.netbeilstein-journals.orgiris-biotech.de. The deprotection of Boc often liberates the free amine and CO₂, and if HCl is used, it can simultaneously form the hydrochloride salt.

Benzyloxycarbonyl (Cbz or Z): Introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. Cbz is stable to acidic conditions but is typically removed by catalytic hydrogenation (e.g., H₂ over Pd/C) slideshare.netbeilstein-journals.orgontosight.aisynquestlabs.com.

Table 2.2.1: Common Amine Protecting Groups for Amino Acids

| Protecting Group | Introduction Reagent(s) | Deprotection Conditions | Stability | Citation(s) |

| Boc | Boc anhydride ((Boc)₂O), base | Acidic (TFA, HCl in organic solvent) | Stable to base, hydrogenation, nucleophiles | slideshare.netbeilstein-journals.orgiris-biotech.de |

| Cbz (Z) | Benzyl chloroformate (Cbz-Cl), base | Catalytic hydrogenation (H₂/Pd-C), strong acids (HBr/AcOH) | Stable to acid, base, nucleophiles | slideshare.netbeilstein-journals.orgontosight.ai |

| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), base | Basic (piperidine, DBU) | Stable to acid, hydrogenation | slideshare.netiris-biotech.de |

Carboxyl Group Modifications

While the target compound features a methyl ester, the carboxyl group of phenylalanine derivatives can undergo various modifications beyond esterification.

Esterification: As discussed in Section 2.1.2, esterification converts the carboxylic acid into an ester, which can alter solubility and reactivity. Methyl esters are common due to the ease of their formation and cleavage.

Amide Formation: The carboxyl group can be activated (e.g., using coupling reagents like DCC, HATU) and reacted with amines to form amide bonds. This is a fundamental reaction in peptide synthesis.

Reduction: Carboxylic acids or their esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Side-Chain Functionalization (e.g., beyond the bromo substituent)

The bromine atom at the 3-position of the phenyl ring in this compound serves as a highly versatile handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the replacement of the bromine atom with a wide array of carbon-based substituents, significantly expanding the structural diversity accessible from this intermediate.

Key Functionalization Strategies:

Suzuki-Miyaura Coupling: This reaction couples an aryl or vinyl halide (like the 3-bromophenyl group) with an organoboron compound (e.g., boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This is a robust method for forming new carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, or vinyl groups at the 3-position mdpi.com. For example, Boc-protected bromophenylalanines have been successfully coupled with boronic acids mdpi.com.

Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond and extending the carbon chain.

Other Cross-Coupling Reactions: Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (forming C-N bonds) are other palladium-catalyzed reactions that can be employed to modify the aryl bromide moiety wikipedia.org.

Table 2.2.3: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halides

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Citation(s) |

| Suzuki-Miyaura | Boronic acids/esters | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base | Biaryls, vinyl-aryls, alkyl-aryls | mdpi.comwikipedia.org |

| Heck | Alkenes | Pd(0) or Pd(II) catalyst, Base | Substituted alkenes | wikipedia.org |

| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkynes | wikipedia.org |

| Buchwald-Hartwig | Amines | Pd catalyst, Ligand, Base | Arylamines | wikipedia.orgnih.gov |

| Stille | Organotin reagents | Pd catalyst | C-C coupled products | wikipedia.orgresearchgate.net |

The bromine atom can also be replaced via nucleophilic aromatic substitution under specific conditions, or it can be converted to other functional groups through organometallic intermediates.

Compound List:

this compound (L-Phenylalanine (3-bromo) Methyl Ester Hydrochloride)

L-Phenylalanine

3-Bromophenylalanine

N-Boc-L-phenylalanine

N-Cbz-L-phenylalanine

L-Phenylalanine methyl ester hydrochloride

(S)-N-Boc-3-Bromophenylalanine

N-acetyl-L-phenylalanine

N-acetyl-2-bromo-L-phenylalanine

Integration into Peptide Synthesis Methodologies

The incorporation of this compound into peptide chains can be achieved through established peptide synthesis techniques, both in solution and on solid phase. The presence of the bromine atom can influence coupling efficiency and subsequent peptide properties.

Applications in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis (SPPS), this compound can be utilized as a building block for constructing peptide sequences. The methyl ester serves as a protecting group for the C-terminus, which can be hydrolyzed later in the synthesis or remain as part of the final peptide structure. Research has shown that amino acid methyl ester hydrochlorides, such as L-phenylalanine methyl ester hydrochloride, are suitable for solution-phase peptide synthesis, often employing coupling reagents like DCC/DMAP in solvents such as DMSO/DMF researchgate.net. While specific literature detailing the exclusive use of this compound in solution-phase synthesis is less prevalent than for SPPS, the general principles of coupling amino acid ester hydrochlorides apply. The bromine substituent may influence solubility and reactivity, potentially requiring optimized coupling conditions.

Utilization in Solid-Phase Peptide Synthesis

This compound is particularly well-suited for solid-phase peptide synthesis (SPPS) due to its protected nature and the established protocols for incorporating unnatural amino acids in this format chemimpex.com. The Fmoc (9-fluorenylmethoxycarbonyl) protected derivative, Fmoc-3-bromo-L-phenylalanine, is commonly used in SPPS, offering enhanced stability and solubility, which are crucial for efficient coupling reactions on the solid support chemimpex.com. The bromine atom on the phenyl ring allows for subsequent functionalization, enabling the creation of diverse peptide libraries and targeted modifications. The stability of lysine-derived Katritzky salts, which are amenable to SPPS, suggests that similarly functionalized amino acids like brominated phenylalanines can be integrated seamlessly into SPPS workflows researchgate.net.

Evaluation of Peptide Coupling Reagents and Optimized Conditions

The successful incorporation of this compound into peptide chains often necessitates careful selection and optimization of peptide coupling reagents and reaction conditions. Halogenated amino acids can sometimes present challenges in coupling due to altered electronic properties or steric hindrance. Common coupling reagents like HATU, HCTU, or COMU are generally effective for achieving high coupling efficiency and minimizing side-product formation creative-peptides.com. For challenging couplings, including those involving sterically hindered or modified amino acids, elevated temperatures and optimized solvent mixtures (e.g., DMSO/DMF) can be employed creative-peptides.comacs.org. The use of additives such as HOBt or HOAt can also help reduce racemization and improve coupling yields creative-peptides.com. Research into peptide coupling reagents highlights the development of various uronium and phosphonium-based reagents, which are highly efficient for forming peptide bonds, even with difficult amino acids researchgate.netuniurb.itgoogle.com. The effectiveness of these reagents with brominated phenylalanine derivatives would typically be evaluated based on coupling yield, purity of the resulting peptide, and minimal epimerization.

Rational Design and Synthesis of Peptidomimetics

The introduction of unnatural amino acids, including halogenated ones like this compound, is a powerful strategy in the rational design of peptidomimetics. These modifications can fine-tune physicochemical properties, enhance stability, and mimic or alter the bioactive conformations of natural peptides.

Strategies for Incorporating Halogenated Unnatural Amino Acids

Halogenation of amino acid side chains is a well-established strategy to modify the physico-chemical and structural properties of peptides and peptidomimetics mdpi.comencyclopedia.pubnih.gov. Bromine, as an electron-withdrawing group, can influence the electronic character of the aromatic ring, affecting interactions with biological targets and potentially altering peptide conformation mdpi.comnih.gov. Strategies for incorporating halogenated amino acids involve their synthesis and subsequent integration into peptide sequences using standard SPPS or solution-phase methods chemimpex.comresearchgate.net. The bromine atom serves as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which can be used to introduce diverse functionalities or create cyclic peptides mdpi.com. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of peptides with improved properties like increased cell membrane permeability or enhanced target affinity nih.gov.

Post-Synthetic Modifications of Peptides Containing L-Phenylalanine (3-bromo) Methyl Ester Hydrochloride Residues

Derivatization of Peptide Backbones and Side Chains

Incorporation into Peptide Chains

This compound serves as a protected amino acid derivative, commonly employed in solid-phase peptide synthesis (SPPS) figshare.comacs.orgmdpi.compeptide2.com. In this methodology, the amino group is typically protected (e.g., with Fmoc or Boc), allowing the carboxyl group (or its esterified form) to be activated and coupled to the growing peptide chain attached to a solid support. The methyl ester hydrochloride form is a readily available and stable precursor for incorporation into peptide sequences using standard coupling reagents and protocols peptide2.comsigmaaldrich.com.

Derivatization of Side Chains: The Bromine Handle

The strategic placement of a bromine atom on the phenyl ring of phenylalanine is the key feature that facilitates extensive side-chain derivatization. This halogen atom acts as an excellent leaving group or reactive site for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling figshare.comacs.orgmdpi.combeilstein-journals.org.

Suzuki-Miyaura Cross-Coupling: This powerful reaction allows for the formation of new carbon-carbon bonds between the brominated phenyl ring and various organoboron compounds (e.g., boronic acids or boronate esters). By employing different boronic acid partners, a wide array of aryl, heteroaryl, or alkyl groups can be appended to the phenylalanine side chain. This process enables the synthesis of biaryl-containing amino acids and peptides with significantly altered physicochemical and biological properties figshare.comacs.orgmdpi.com. For instance, the coupling of Fmoc-protected bromophenylalanine derivatives with arylboronic acids has been reported to proceed in good to excellent yields, demonstrating the synthetic utility of this approach figshare.comacs.orgmdpi.com.

Other Cross-Coupling Reactions: Beyond Suzuki-Miyaura coupling, the bromine atom can also participate in other palladium-catalyzed reactions such as Sonogashira coupling (for alkyne incorporation) or Buchwald-Hartwig amination (for amine introduction), further expanding the scope of possible side-chain modifications mdpi.com.

Impact of Derivatization on Peptide Properties

The introduction of diverse substituents via cross-coupling reactions at the 3-position of phenylalanine can profoundly influence the resulting peptide's characteristics:

Enhanced Metabolic Stability: Peptidomimetics incorporating modified amino acids often exhibit increased resistance to enzymatic degradation (e.g., by proteases) compared to their natural counterparts, leading to longer half-lives in vivo nih.govmdpi.comnanbiosis.es.

Modulated Biological Activity: The derivatized side chains can lead to improved binding affinity to target receptors or enzymes, enhanced potency, or altered selectivity mdpi.comnih.gov. For example, the incorporation of 3-bromophenylalanine into antimicrobial peptides has been explored to fine-tune their activity rsc.orgresearchgate.net.

Conformational Control: The steric and electronic effects of the introduced substituents can influence peptide folding and secondary structure, which are critical for biological function nih.gov.

Research Findings and Applications

Research has demonstrated the utility of 3-bromophenylalanine derivatives in various contexts within peptide and peptidomimetic science:

Peptide Diversification: The ability to perform late-stage functionalization via cross-coupling reactions on peptides containing 3-bromophenylalanine allows for rapid diversification of peptide libraries, accelerating drug discovery efforts figshare.comacs.orgmdpi.com.

Peptidomimetic Design: this compound and its derivatives are instrumental in creating peptidomimetics that mimic the structure and function of natural peptides but possess superior pharmacological properties, such as enhanced stability and oral bioavailability nih.govmdpi.comnanbiosis.es.

Antimicrobial Peptides (AMPs): Studies have incorporated 3-bromophenylalanine into AMP sequences to investigate its impact on antibacterial activity and membrane interaction rsc.orgresearchgate.net.

Peptide Stapling: Halogenated amino acids, including bromophenylalanine, can serve as anchor points for cyclization or "stapling" strategies, which stabilize peptide secondary structures like alpha-helices, thereby improving their therapeutic potential beilstein-journals.org.

Table 1: Synthetic Utility of Bromophenylalanine Derivatives in Cross-Coupling Reactions

This table illustrates the application of bromophenylalanine derivatives in palladium-catalyzed cross-coupling reactions, highlighting their role in introducing structural diversity.

| Reaction Type | Substrate Example (Bromophenylalanine Derivative) | Coupling Partner Example | Typical Conditions/Catalyst | Reported Yield Range | Reference(s) |

| Suzuki-Miyaura Coupling | Fmoc-Phe(3-Br)-OH | Arylboronic acid | Pd catalyst, base, solvent | Good to Excellent | figshare.comacs.org |

| Suzuki-Miyaura Coupling | Fmoc-Phe(4-Br)-OH | 4-acetamidophenyl-1-pinacolatoboron ester | PdCl₂, Na₂CO₃, THF/ethylene-glycol | 81% | mdpi.com |

| Suzuki-Miyaura Coupling | Protected 4-bromo-β³-homophenylalanine | Various arylboronic acids | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), base, organic/aqueous | Variable, often good | mdpi.com |

| Suzuki-Miyaura Coupling | Bromophenylalanine-containing tripeptides | Various boronic acids | Pd catalyst, base, solvent | Good | figshare.commdpi.com |

Compound List

L-Phenylalanine (3-bromo) Methyl Ester Hydrochloride

Advanced Reaction Methodologies and Mechanistic Investigations

Catalysis in Transformations Involving L-Phenylalanine (3-bromo) Methyl Ester Hydrochloride

Catalysis is a cornerstone for the selective and efficient transformation of L-Phe(3-Br)-OMe HCl and its parent amino acid. Both metal-based and organic catalysts have been instrumental in developing new synthetic routes and derivatives.

Metal-Catalyzed Reactions (e.g., Zinc-Catalyzed Transamidation)

Metal catalysis offers a powerful tool for the functionalization of amino acid derivatives. Zinc-catalyzed transamidation has emerged as a notable method for peptide bond formation and modification. Research has shown that zinc acetate (B1210297) (Zn(OAc)₂) can effectively catalyze the transamidation of primary amides. sci-hub.se In a study focused on developing versatile peptidomimetics, a directing group strategy was employed. sci-hub.se While the primary focus was on a 3-chloropyridin-2-yl directing group, the study also evaluated a 3-bromo-substituted pyridine (B92270) directing group in a zinc-catalyzed transamidation with H-L-Phe-OMe·HCl. sci-hub.se

Initial conditions using 20 mol% Zn(OAc)₂, sodium acetate (NaOAc) as a base, and tetrahydrofuran (B95107) (THF) as the solvent at 70°C for 24 hours resulted in moderate yields. sci-hub.se Optimization by changing the solvent to tert-butyl acetate (tBuOAc) and increasing the temperature to 85°C for 48 hours significantly improved the yield for the chloro-substituted analogue. sci-hub.se Although the bromo-substituted version showed high conversion, it resulted in lower isolated yields compared to its chloro counterpart. sci-hub.se This highlights the subtle yet crucial role of the halogen substituent on the directing group in influencing the efficiency of the zinc-catalyzed transamidation.

Palladium catalysis is another significant area, particularly for C-H functionalization. researchgate.net While direct palladation of L-Phe-OMe·HCl has been explored, the focus is often on creating organopalladium intermediates for further reactions like carbonylation. researchgate.net Such strategies open avenues for introducing new functional groups directly onto the phenyl ring of phenylalanine derivatives. researchgate.net

Table 1: Zinc-Catalyzed Transamidation Conditions Use the interactive controls to view data for different directing groups.

| Directing Group Substituent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | NMR Yield (%) | Isolated Yield (%) | Reference |

| 3-Bromo | 20 mol% Zn(OAc)₂ | NaOAc | THF | 70 | 24 | 44-47 | - | sci-hub.se |

| 3-Bromo | 20 mol% Zn(OAc)₂ | NaOAc | tBuOAc | 85 | 48 | High | 60 | sci-hub.se |

| 3-Chloro | 20 mol% Zn(OAc)₂ | NaOAc | THF | 70 | 24 | 44-47 | - | sci-hub.se |

| 3-Chloro | 20 mol% Zn(OAc)₂ | NaOAc | tBuOAc | 85 | 48 | 91 | 85 | sci-hub.se |

Organocatalysis in Derivative Synthesis

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of amino acid derivatives. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts, for instance, have been successfully employed as phase-transfer catalysts for the asymmetric α-alkylation of glycine (B1666218) Schiff bases to produce unnatural phenylalanine derivatives with high yields and enantioselectivity. nih.gov This method allows for the synthesis of both (R)- and (S)-enantiomers by using pseudoenantiomeric catalysts. nih.gov While not directly demonstrated on this compound, this approach is highly relevant for synthesizing its precursors and analogues, such as (R)-(3-chloro-5-methoxy)phenylalanine. nih.gov

Furthermore, dipeptides and other small peptides can act as organocatalysts. For example, proline-based organocatalysts have been synthesized and applied in various asymmetric reactions. unibo.it The synthesis of these catalysts often involves coupling reactions with amino acid esters, a category to which this compound belongs. unibo.it The development of biocatalytic cascades using enzymes like aminotransferases also presents a green and efficient route to a wide array of L-phenylalanine derivatives from simple aldehydes. biorxiv.org

Non-Conventional Synthetic Approaches

To enhance reaction efficiency, reduce waste, and access novel chemical spaces, non-conventional synthetic methods are increasingly being explored for peptide and amino acid chemistry.

Mechanochemical Synthesis of Peptides and Derivatives

Mechanochemistry, or synthesis via grinding or milling, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. researchgate.nettaltech.ee Ball-milling has been successfully applied to peptide coupling reactions. rsc.org For example, the coupling of N-Boc-protected phenylalanine N-carboxyanhydride (Boc-Phe-NCA) with phenylalanine methyl ester hydrochloride salt has been achieved using a vibrating ball mill. rsc.org Although the conversion was moderate (58%), the pure dipeptide could be isolated in a 55% yield by a simple workup. rsc.org This demonstrates the feasibility of forming peptide bonds with phenylalanine methyl ester derivatives under mechanochemical conditions. Recent studies have also highlighted the use of EDC·HCl for chemoselective amide bond formation in the presence of unprotected hydroxyl groups, further expanding the utility of mechanochemistry in synthesizing complex molecules like dipeptides. researchgate.net

Microwave-Assisted Reactions

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. at.uarasayanjournal.co.in In the context of amino acid esters, microwave-assisted esterification of N-acetyl-L-phenylalanine has been shown to be more effective than conventional heating. mdpi.com This technology is broadly applicable to various transformations, including hydrolysis, oxidation, and cycloaddition reactions. scholarsresearchlibrary.comjaveriana.edu.co The rapid, localized superheating achieved with microwaves can drive reactions that are sluggish under conventional conditions. scholarsresearchlibrary.com While specific studies on microwave-assisted reactions involving this compound are not prevalent, the successful application to similar phenylalanine derivatives suggests its high potential for accelerating transformations such as palladium-catalyzed cross-coupling reactions or the synthesis of heterocyclic derivatives incorporating the 3-bromo-L-phenylalanine scaffold.

Mechanistic Insights into Chemical Reactivity

Understanding the reaction mechanisms of this compound and its derivatives is crucial for optimizing existing reactions and designing new ones. The electronic properties of the 3-bromo substituent on the phenyl ring play a significant role. As an electron-withdrawing group, the bromine atom can influence the reactivity of the aromatic ring in electrophilic substitution reactions and is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

In metal-catalyzed reactions, such as the zinc-catalyzed transamidation mentioned earlier, the mechanism likely involves the coordination of the metal to the amide, activating it for nucleophilic attack. sci-hub.se The nature of the substituent on the directing group (e.g., bromo vs. chloro) can affect the stability of the metal complex and the subsequent cleavage kinetics. sci-hub.se

In biocatalysis, mechanistic studies of enzymes like phenylalanine aminomutase (PAM) have shown that transformations can proceed through intermediates like (E)-cinnamic acid. beilstein-journals.org Similarly, radical-mediated pathways, inspired by pyridoxal-dependent enzymes, have been developed for C-C bond formation at the α-carbon of amino acid esters, including L-Phe-OMe. nih.gov These reactions proceed via a quinonoid intermediate, demonstrating that novel, bio-inspired mechanistic pathways can be harnessed for the synthesis of complex amino acid derivatives. nih.gov

Reaction Pathway Elucidation

The primary route to this compound typically begins with the esterification of L-phenylalanine. This is commonly achieved by reacting L-phenylalanine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas. rsc.org For instance, treating a suspension of L-phenylalanine in methanol with thionyl chloride at 0°C, followed by stirring at room temperature, yields L-phenylalanine methyl ester hydrochloride. rsc.org

The subsequent and most critical step is the regioselective bromination of the phenyl ring at the meta-position (C-3). Direct electrophilic bromination of L-phenylalanine methyl ester can be challenging due to the activating nature of the amino group, which directs substitution to the ortho and para positions. To achieve meta-bromination, specific strategies are employed. One approach involves the use of a suitable protecting group for the amine to modulate its directing effect, followed by bromination with a reagent like N-bromosuccinimide (NBS) under controlled conditions.

Another sophisticated method involves a multi-step sequence. For example, the synthesis of related halogenated phenylalanine derivatives has been achieved through the reaction of a protected benzaldehyde (B42025) with N-acetylglycine to form an azalactone intermediate. beilstein-journals.org Subsequent catalytic asymmetric hydrogenation can establish the desired stereochemistry. beilstein-journals.org While not directly for the 3-bromo derivative, this highlights a potential pathway where 3-bromobenzaldehyde (B42254) could be the starting material.

Mechanistic studies on related reactions, such as the synthesis of amides from α-bromo nitronates, suggest the formation of a tetrahedral intermediate that can collapse to form the final product. orgsyn.org While a different transformation, this underscores the complexity of reactions involving halogenated amino acid precursors.

The final step in the synthesis is the deprotection of any protecting groups used, if applicable, and ensuring the final product is isolated as the hydrochloride salt. This is often achieved by treatment with hydrochloric acid.

Investigation of Stereoselectivity and Regioselectivity

Stereoselectivity:

Maintaining the L-configuration (S-stereochemistry) at the α-carbon is a crucial aspect of the synthesis of this compound. The initial esterification of L-phenylalanine with methanol and thionyl chloride is known to proceed without racemization, preserving the stereochemical integrity of the starting material. rsc.org

During the bromination step, the conditions must be carefully controlled to prevent racemization of the chiral center. For peptide synthesis involving phenylalanine derivatives, it has been shown that there is no evidence for the formation of diastereomeric products under certain C-H olefination reaction conditions, indicating high stereochemical retention. ntu.ac.uk In the synthesis of related fluorinated phenylalanines, asymmetric hydrogenation of an α-amidocinnamic acid intermediate using specific chiral catalysts, such as the ferrocene-based ligand Me-BoPhoz, has been shown to yield the L-amino acid derivative with high enantiomeric excess (ee). beilstein-journals.org This demonstrates that catalytic methods can be highly effective in controlling stereoselectivity.

Regioselectivity:

Achieving bromination specifically at the C-3 position of the phenyl ring is a significant challenge due to the electronic properties of the phenylpropylamino group. The amino group is an ortho-, para-director, meaning electrophilic substitution is favored at these positions.

To circumvent this, enzymatic approaches have shown promise in achieving regioselective hydroxylation of phenylalanine at the meta-position. For example, the enzyme phenylalanine 3-hydroxylase (Phe3H) from Streptomyces coeruleorubidus has been shown to catalyze the hydroxylation of L-phenylalanine to produce m-tyrosine. researchgate.net While this is a hydroxylation and not a bromination, it demonstrates the potential of biocatalysis to achieve otherwise difficult regioselectivity.

In chemical synthesis, a common strategy is to start with a precursor that already contains the bromine atom at the desired position. For instance, using 3-bromobenzaldehyde as a starting material in a multi-step synthesis would ensure the correct regiochemistry from the outset. beilstein-journals.org Another approach could involve the use of directing groups that temporarily block the ortho and para positions or specifically direct the electrophile to the meta position.

Palladium-catalyzed C-H activation is another advanced methodology that can offer high regioselectivity. While studies have shown ortho-palladation of L-tyrosine methyl ester, the principles could potentially be adapted to achieve meta-functionalization through the use of appropriate directing groups and ligands. acs.orgresearchgate.net

Below is a table summarizing key aspects of selectivity in the synthesis of this compound and related compounds.

| Reaction Step | Selectivity Type | Methodologies and Key Findings |

| Esterification | Stereoselectivity | Reaction of L-phenylalanine with methanol and thionyl chloride proceeds with retention of the L-configuration. rsc.org |

| Bromination | Regioselectivity | - Direct bromination is challenging due to ortho/para direction by the amino group.- Use of starting materials with pre-existing 3-bromo substitution (e.g., 3-bromobenzaldehyde) is a common strategy. beilstein-journals.org- Enzymatic methods (e.g., using hydroxylases) show potential for meta-functionalization. researchgate.net |

| Bromination | Stereoselectivity | - Reaction conditions must be mild to prevent racemization.- Asymmetric hydrogenation of unsaturated precursors using chiral catalysts can establish high enantiomeric purity. beilstein-journals.org |

Computational Chemistry and Spectroscopic Characterization in Research

Application of Quantum Chemical Calculations to L-Phenylalanine (3-bromo) Methyl Ester Hydrochloride Systems

Quantum chemical calculations are fundamental tools for investigating the properties of novel molecules like L-Phe(3-Br)-OMe HCl at the atomic and electronic levels. By solving approximations of the Schrödinger equation, these methods can predict molecular structure, stability, and reactivity before a compound is even synthesized.

Quantum chemical computations, such as those performed using Density Functional Theory (DFT) or semi-empirical methods like PM6, are used to determine key electronic parameters. rsc.org For a system like this compound, these calculations would focus on how the introduction of the bromine atom at the meta-position of the phenyl ring alters its electronic landscape compared to its parent compound, L-Phenylalanine methyl ester hydrochloride. rsc.org

The bromine atom, being highly electronegative, exerts a significant inductive effect, drawing electron density from the aromatic ring. This influences several key quantum chemical parameters:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This orbital is related to the molecule's ability to donate electrons. Changes in its energy level affect the molecule's reactivity in oxidation reactions.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This orbital relates to the ability to accept electrons. Its energy is crucial for understanding reactivity in reduction reactions and interactions with nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Comparison of Quantum Chemical Parameters

| Parameter | L-Phenylalanine Methyl Ester Hydrochloride (Reference) | This compound (Predicted Influence) | Significance |

|---|---|---|---|

| EHOMO | Calculated value (e.g., from PM6 method) rsc.org | Expected to be lower (more stable) due to the inductive effect of bromine. | Indicates reduced tendency to donate electrons. |

| ELUMO | Calculated value rsc.org | Expected to be lower. | Indicates increased tendency to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMOrsc.org | The effect on the gap is complex and would require specific calculation, but changes are expected. | Predicts overall chemical reactivity and spectral properties. |

| Dipole Moment (µ) | Calculated value rsc.org | Expected to be significantly higher. | Influences intermolecular interactions and solubility. |

Quantum calculations are also employed to perform conformational analysis, identifying the most stable three-dimensional structures (energetic minima) of this compound. The molecule's flexibility is primarily due to rotation around the single bonds connecting the phenyl ring, the β-carbon, and the α-carbon. By calculating the potential energy surface as a function of key dihedral angles (e.g., χ1 and χ2), researchers can determine the preferred spatial arrangement of the 3-bromophenyl group relative to the amino acid backbone. The steric bulk of the bromine atom at the meta-position can create specific rotational barriers, favoring certain conformers over others. This information is critical for understanding how the molecule will fit into a constrained environment, such as the active site of an enzyme.

Molecular Dynamics and Docking Simulations in Ligand-Target Interactions

This compound serves as a valuable building block for creating larger, more complex molecules like peptidomimetics, which are then studied for their potential as therapeutic agents. Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for this purpose. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For a peptide containing a 3-bromophenylalanine residue, docking simulations can reveal how this modified side chain interacts with the amino acids in a binding pocket. nih.govmdpi.com The bromine atom is of particular interest as it can participate in halogen bonding—a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen—which can enhance binding affinity and selectivity. mdpi.com Docking studies on inhibitors derived from amino acid esters for targets like the SARS-CoV-2 main protease (Mpro) have shown the importance of hydrophobic and hydrogen bond interactions, which would be modulated by the presence of a bromo-substituent. nih.gov

Molecular Dynamics (MD): Following docking, MD simulations are used to study the stability of the predicted ligand-protein complex over time. An MD simulation tracks the movements of all atoms in the system, providing insights into the flexibility of the complex and the persistence of key interactions. For a peptide containing 3-bromophenylalanine, MD can confirm the stability of halogen bonds and other interactions, and calculate the binding free energy (ΔGbind), which provides a more accurate estimate of binding affinity. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the identity and structure of newly synthesized compounds like this compound and the larger peptides derived from it.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a definitive fingerprint.

¹H NMR: The proton NMR spectrum would show characteristic signals for the amino acid backbone, including a singlet for the methyl ester protons, a multiplet for the α-proton, and a pair of diastereotopic signals for the β-protons. hepvs.ch The aromatic region would be particularly informative. Unlike the single complex multiplet for the five protons of an unsubstituted phenyl ring, the 3-bromophenyl group would display four distinct signals for the remaining aromatic protons, with splitting patterns dictated by their meta and ortho coupling constants. hepvs.ch

¹³C NMR: The carbon spectrum would confirm the presence of all 10 carbon atoms in the molecule, including the carbonyl carbon of the ester, the α- and β-carbons, the methyl carbon, and the six distinct carbons of the 3-bromophenyl ring. hepvs.ch The carbon directly bonded to the bromine atom would show a characteristic chemical shift.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| NH₃⁺ | ~8.8 | Broad Singlet | Exchangeable with D₂O. Shift is concentration and solvent dependent. |

| Aromatic-H | ~7.2-7.6 | Multiplets | Four distinct signals expected for the 1,3-disubstituted ring. |

| α-H | ~4.3 | Multiplet | Coupled to both NH₃⁺ and β-protons. |

| OCH₃ | ~3.7 | Singlet | Characteristic signal for the methyl ester. |

| β-H₂, H₂' | ~3.1-3.3 | dd, dd | Diastereotopic protons, appearing as two separate signals, each a doublet of doublets. |

Note: Predicted shifts are based on data for analogous compounds and are subject to solvent and experimental conditions. hepvs.ch

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful. hepvs.ch

The most definitive feature in the mass spectrum of this compound would be its unique isotopic pattern. The presence of both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance) would result in a characteristic cluster of peaks for the molecular ion, allowing for unambiguous confirmation of the compound's elemental composition. HRMS would provide a highly accurate mass measurement of the molecular ion, further confirming the chemical formula. hepvs.ch

Table 3: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₃BrClNO₂ | sigmaaldrich.comcombi-blocks.com |

| Molecular Weight | 294.58 g/mol | sigmaaldrich.com |

| CAS Number | 880347-43-3 | sigmaaldrich.comcombi-blocks.com |

| Monoisotopic Mass | 292.9818 Da | Calculated |

| Key MS Feature | Characteristic isotopic pattern from Br and Cl atoms. | Inferred |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the bonds within the molecule. For this compound, the IR spectrum provides a unique fingerprint, allowing for the characterization of its key structural components.

The primary functional groups in this compound that give rise to characteristic absorption bands are the ammonium (B1175870) group (-NH3+), the ester carbonyl group (C=O), the C-O ester linkage, the aromatic ring (C=C), and the carbon-bromine bond (C-Br). The presence of the hydrochloride salt means the primary amine exists as a protonated ammonium ion, which significantly influences its vibrational frequency compared to a free amine.

In the solid state, intermolecular interactions, such as hydrogen bonding, play a significant role in the observed positions and shapes of the absorption bands. For instance, the N-H stretching vibrations of the ammonium group are typically broad and appear at lower frequencies due to hydrogen bonding with the chloride anion and potentially the carbonyl oxygen of neighboring molecules.

Detailed analysis of the IR spectrum allows for the confirmation of the compound's identity and provides insights into its molecular structure. The table below outlines the expected characteristic IR absorption bands for this compound based on known data for similar compounds like L-phenylalanine methyl ester hydrochloride and the general effects of halogen substitution.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | Ammonium (-NH3+) | 3200 - 2800 | Broad absorption due to hydrogen bonding. |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Sharp, medium to weak bands. |

| C-H Stretch (Aliphatic) | CH, CH2 | 3000 - 2850 | Medium to weak bands. |

| C=O Stretch | Ester (-COOCH3) | ~1740 | Strong, sharp absorption. The exact position can be influenced by electronic effects of the bromo-substituent. |

| C=C Stretch | Phenyl Ring | 1600 - 1450 | Multiple bands of varying intensity. |

| N-H Bend | Ammonium (-NH3+) | ~1600 - 1500 | Medium intensity band. |

| C-O Stretch | Ester (-COOCH3) | 1300 - 1100 | Two bands are typically observed, one for C-O-C asymmetric stretch and one for symmetric stretch. |

| C-Br Stretch | Bromo-phenyl | 700 - 500 | Weak to medium intensity band. The position is characteristic of the C-Br bond. |

| Out-of-plane (OOP) Bending | Substituted Phenyl | 900 - 675 | The pattern of these bands can help confirm the 1,3- (meta) substitution pattern on the aromatic ring. |

This table presents expected values and may vary slightly based on experimental conditions and the specific molecular environment.

X-ray Crystallography for Solid-State Conformational Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's solid-state conformation. For a chiral molecule like this compound, crystallographic analysis also unambiguously determines the absolute configuration of the stereocenter, assuming a good quality crystal and data.

The solid-state conformation of amino acid derivatives is of particular interest as it reveals the preferred spatial arrangement of the side chain and backbone, which is influenced by a combination of intramolecular forces and intermolecular interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces. The introduction of a bromine atom onto the phenyl ring can significantly influence the crystal packing and conformational preferences compared to its non-halogenated counterpart. This is due to the steric bulk of bromine and its ability to participate in halogen bonding—a non-covalent interaction between the electrophilic region on the halogen atom and a nucleophilic site.

While the specific crystal structure of this compound is not publicly available, a hypothetical crystallographic study would yield the data summarized in the table below.

| Parameter | Description | Expected Information |

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing symmetry. |

| Space Group | The specific symmetry group of the crystal. | Defines the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. | Defines the size and shape of the repeating unit of the crystal. |

| Z | The number of molecules in the unit cell. | Indicates how many molecules are present in the basic repeating block. |

| Bond Lengths (Å) | The distances between bonded atoms. | Confirms covalent structure and can indicate bond order or strain. |

| Bond Angles (°) | The angles formed by three connected atoms. | Defines the geometry around each atom. |

| Torsion Angles (°) | The dihedral angles describing rotation around bonds (e.g., Cα-Cβ). | Crucial for defining the overall 3D conformation of the molecule. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. | Details the specific hydrogen bonding network stabilizing the crystal. |

| Halogen Bond Interactions | Proximity and angle of C-Br···X contacts (where X is a nucleophile). | Would reveal if halogen bonding plays a role in the crystal packing. |

This detailed structural information is invaluable for computational chemistry studies, helping to validate and refine theoretical models of the molecule's behavior.

Emerging Research Avenues and Future Outlook

Applications in Supramolecular Chemistry and Materials Science

The unique structural features of L-Phe(3-Br)-OMe HCl, particularly the presence of a bromine atom on the phenyl ring and the esterified phenylalanine backbone, position it as a promising candidate for applications in supramolecular chemistry and materials science. These fields leverage the self-organization of molecules into ordered structures with emergent properties.

Design of Low-Molecular-Weight Gelators from Phenylalanine Derivatives

Phenylalanine derivatives, including halogenated variants like this compound, are being investigated for their capacity to form low-molecular-weight gels (LMWGs). These gels are formed by the self-assembly of small organic molecules into three-dimensional fibrillar networks that immobilize solvents. Research into this compound as a gelator focuses on understanding the specific molecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that drive its self-assembly into gel networks. Studies aim to correlate structural modifications with gelation efficiency, thermal stability, and mechanical properties of the resulting gels. The precise arrangement of the bromine substituent and the ester group can influence these interactions, leading to tunable gelation behavior in various organic solvents.

| Gelator Derivative | Solvent Systems Investigated | Key Self-Assembly Driving Forces | Potential Gel Properties |

| This compound | Ethanol, Methanol (B129727), DMSO | Hydrogen Bonding, π-π Stacking | Tunable Viscosity, Thermal Stability |

Self-Assembly Principles and Controlled Nanostructures

Beyond simple gelation, this compound is a subject of interest for its potential to form more complex, controlled nanostructures. The principles governing its self-assembly are being elucidated to engineer specific morphologies, such as nanofibers, nanotubes, vesicles, or hierarchical assemblies. The introduction of the bromine atom can alter the electronic distribution and steric hindrance, influencing the packing arrangements during self-assembly. Understanding these principles allows for the rational design of nanomaterials with tailored characteristics for applications ranging from drug delivery systems to templates for inorganic material synthesis. Controlled self-assembly pathways are crucial for achieving reproducible and functional nanostructures.

| Compound | Nanostructure Type | Assembly Conditions | Key Structural Features |

| This compound | Nanofibers | Specific solvent mixtures, temperature control | Ordered fibrillar networks, potential for surface functionalization |

Development of Chemical Probes for Biochemical Pathways

The chemical versatility of this compound makes it a candidate for developing chemical probes to investigate biochemical pathways. By incorporating specific functional groups or labels, derivatives of this compound could be designed to interact with particular enzymes, metabolites, or cellular components. The bromine atom might serve as a handle for further functionalization or as a spectroscopic marker. Research in this area aims to create tools that can track the flux of metabolites, monitor enzyme activity, or visualize specific cellular processes with high precision. For instance, such probes could illuminate aspects of amino acid metabolism or protein synthesis pathways where phenylalanine plays a role.

| Probe Derivative Candidate | Target Biochemical Pathway | Potential Application | Detection Modality |

| Functionalized this compound | Amino Acid Metabolism | In situ pathway monitoring | Fluorescence, Mass Spectrometry |

Novel Therapeutic Design Strategies Leveraging Phenylalanine Derivatives

Phenylalanine derivatives have a long history in medicinal chemistry, and this compound offers new avenues for therapeutic design. The bromine substitution can influence pharmacokinetic properties, binding affinity to biological targets, and metabolic stability. Strategies may involve using this compound as a scaffold for developing enzyme inhibitors, receptor agonists or antagonists, or as part of prodrug strategies. Research is exploring how the specific placement of the bromine atom and the methyl ester can be exploited to enhance efficacy or target specificity for various diseases, potentially impacting areas like oncology, neurology, or infectious diseases, by modulating pathways related to amino acid transport or protein function.

| Therapeutic Strategy | Target Class | Potential Disease Area | Mechanism of Action (Hypothesized) |

| Enzyme Inhibition | Kinases | Cancer | Competitive binding at active site |

| Receptor Modulation | GPCRs | Neurological Disorders | Allosteric or orthosteric binding |

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of this compound is an area ripe for the application of sustainable and green chemistry principles. Current research efforts are focused on developing synthetic routes that minimize environmental impact, reduce waste generation, and improve atom economy. This includes exploring the use of greener solvents, more efficient catalysts (e.g., heterogeneous or organocatalysts), milder reaction conditions, and fewer purification steps. The goal is to create scalable, cost-effective, and environmentally benign processes for producing this compound and its derivatives, aligning with the growing demand for sustainable chemical manufacturing.

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Benefits of Alternative |

| Bromination | Harsh reagents, stoichiometric byproducts | Catalytic bromination, milder oxidants | Reduced waste, improved selectivity |

| Esterification | Acid catalysis, volatile solvents | Enzymatic esterification, solvent-free conditions | Milder conditions, higher specificity, reduced VOCs |

Q & A

Basic: What are the recommended synthetic strategies for L-Phe(3-Br)-OMe HCl in academic research?

This compound can be synthesized using solid-phase peptide synthesis (SPPS) , leveraging brominated phenylalanine derivatives. Key steps include:

- Resin activation : Use Fmoc-protected amino acids on Wang resin to ensure controlled coupling .

- Bromination : Introduce the 3-bromo substituent via electrophilic aromatic substitution or post-synthetic modification of precursor amino acids .

- Esterification : Methyl ester formation using thionyl chloride (SOCl₂) in methanol, followed by HCl salt precipitation for stabilization .

- Purification : Employ reverse-phase HPLC with acetonitrile/water gradients (e.g., 10–40% acetonitrile over 60 minutes) to achieve >98% purity .

Basic: How should researchers characterize this compound for structural validation?

Multi-technique validation is critical:

- NMR : Use ¹H/¹³C NMR to confirm the bromine substitution at the phenylalanine 3-position and methyl ester formation (e.g., δ ~3.7 ppm for OMe) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₂BrNO₂·HCl: ~292.6 Da) .

- HPLC : Monitor purity using C18 columns with UV detection at 254 nm, ensuring retention times align with reference standards .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Stereochemical integrity is maintained via:

- Chiral auxiliaries : Use pseudo-enantiomeric coupling reagents (e.g., DMT/quinidine) to achieve >98% enantiomeric excess (e.e.) in dipeptide derivatives .

- Reaction monitoring : Track racemization risks using GC or chiral HPLC (e.g., L-Phe/D-Phe ratios in : 98/2 vs. 2/98 under varying conditions) .

- Low-temperature protocols : Conduct couplings at –20°C to minimize epimerization .

Advanced: What ecological impact assessments are relevant for this compound?

While direct data on this compound is limited, extrapolate from structurally similar compounds:

- PBT/vPvB criteria : Assess persistence (e.g., log Kow <3 suggests low bioaccumulation) and degradation via OECD 301D shake-flask tests .

- Aquatic toxicity : Use Daphnia magna acute toxicity assays (EC₅₀ >100 mg/L for related Phe derivatives) .

- Disposal : Avoid aqueous release; incinerate at >800°C with alkaline scrubbers to neutralize HCl byproducts .

Data Contradiction: How should researchers address yield discrepancies in synthesis?

Discrepancies arise from:

- Coupling efficiency : Compare reagent systems (e.g., HATU vs. DCC yields 63–98% for Z-Phe-Leu-OMe in ).

- Solvent polarity : Polar aprotic solvents (DMF) improve brominated aromatic coupling but may reduce ester stability .

- Temperature : Elevated temperatures (>25°C) increase racemization, lowering yields (e.g., 59% vs. 63% in vs. 14).

Resolution : Optimize via Design of Experiments (DoE) varying temperature, solvent, and catalyst loading .

Method Optimization: How can solubility challenges be mitigated for in vitro studies?

- Solvent selection : Use DMSO for stock solutions (e.g., 10 mM) with sonication for homogeneity .

- Buffering : Prepare working solutions in PBS (pH 7.4) with ≤1% DMSO to avoid cellular toxicity .

- Storage : Lyophilize and store at –20°C; avoid freeze-thaw cycles to prevent ester hydrolysis .

Application: What role does this compound play in amyloid inhibition studies?

Brominated Phe derivatives are used to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.